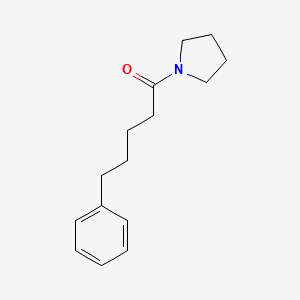![molecular formula C9H11ClOS B14376997 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene CAS No. 88023-84-1](/img/structure/B14376997.png)
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a methylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene typically involves the chlorination of a benzene derivative followed by the introduction of the methoxymethyl and methylsulfanyl groups. One common method is the nucleophilic substitution reaction where a benzene ring is first chlorinated, and then the methoxymethyl group is introduced using a suitable reagent such as methoxymethyl chloride. The methylsulfanyl group can be added through a thiolation reaction using a reagent like methylthiol .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and thiolation processes under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of these processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form phenol derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated benzene derivatives, methyl-substituted benzene derivatives.
Substitution: Phenol derivatives.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene involves its interaction with molecular targets through various pathways:
Vergleich Mit ähnlichen Verbindungen
1-Chloro-4-methylbenzene: Similar structure but lacks the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-methoxybenzene: Contains a methoxy group instead of the methoxymethyl and methylsulfanyl groups.
1-Chloro-4-(methylsulfonyl)methylbenzene: Contains a methylsulfonyl group instead of the methylsulfanyl group.
Uniqueness: 1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene is unique due to the presence of both the methoxymethyl and methylsulfanyl groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
88023-84-1 |
|---|---|
Molekularformel |
C9H11ClOS |
Molekulargewicht |
202.70 g/mol |
IUPAC-Name |
1-chloro-4-(methylsulfanylmethoxymethyl)benzene |
InChI |
InChI=1S/C9H11ClOS/c1-12-7-11-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
InChI-Schlüssel |
GMFAYDTZFNQFSI-UHFFFAOYSA-N |
Kanonische SMILES |
CSCOCC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


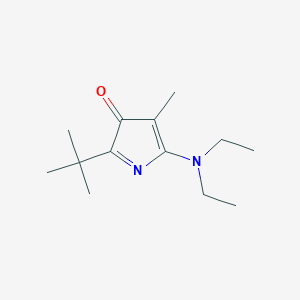
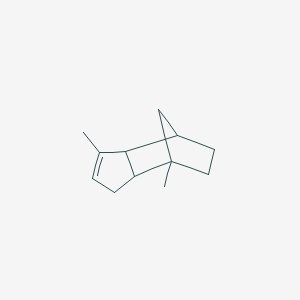
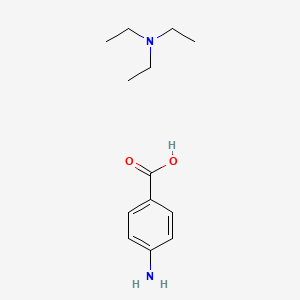
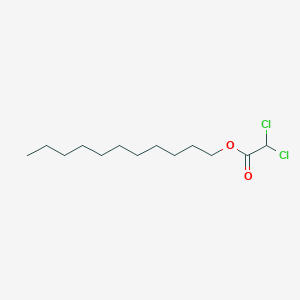
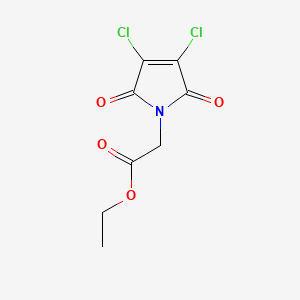

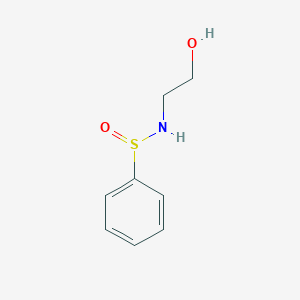

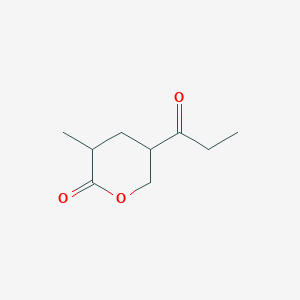
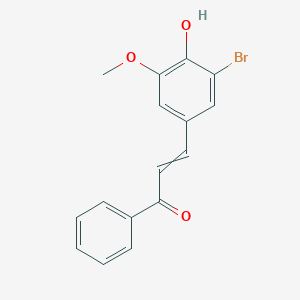
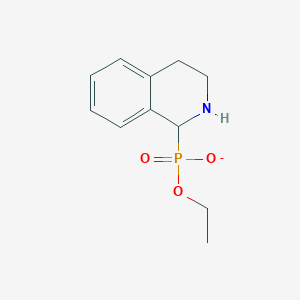
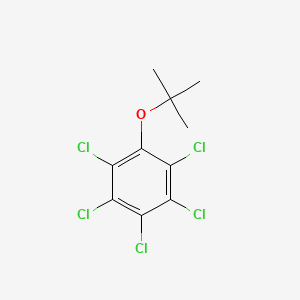
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
